molecular formula C5H4F6O3 B12304981 Hexafluoroisopropyl methyl carbonate

Hexafluoroisopropyl methyl carbonate

Cat. No.: B12304981
M. Wt: 226.07 g/mol
InChI Key: XIRMSPZXBKNQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluoroisopropyl methyl carbonate is a fluorinated organic compound with the chemical formula C5H4F6O3 and a molecular weight of 226.07 g/mol . This compound is known for its unique properties, including high thermal stability and low flammability, making it an important material in various industrial applications.

Preparation Methods

Hexafluoroisopropyl methyl carbonate can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoroisopropanol with dimethyl carbonate in the presence of a catalyst. This reaction typically occurs in the gas phase under medium-strength acidic and alkaline conditions . Another method involves the reaction of hexafluoroisopropanol with methyl carbonate and an alkali catalyst at temperatures between 100 and 300°C for 0.5 to 10 hours . These methods are advantageous due to their high conversion rates, product selectivity, and suitability for industrial production.

Chemical Reactions Analysis

Hexafluoroisopropyl methyl carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, catalysts, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of hexafluoroisopropyl methyl carbonate involves its interaction with molecular targets through hydrogen bonding and stabilization of cationic intermediates. In Lewis and Brønsted acid-catalyzed reactions, it acts by forming hydrogen-bond clusters that facilitate the reaction process . This unique property allows it to promote a wide range of challenging chemical reactions.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O3/c1-13-3(12)14-2(4(6,7)8)5(9,10)11/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRMSPZXBKNQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.